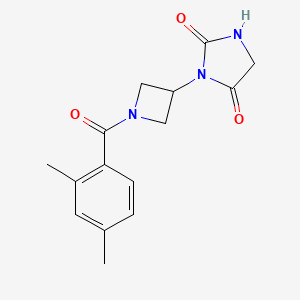

3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione (hydantoin) core fused to an azetidine ring substituted with a 2,4-dimethylbenzoyl group. The imidazolidine-2,4-dione moiety is a five-membered ring containing two nitrogen atoms and two ketone groups, while the azetidine (a four-membered saturated nitrogen ring) introduces conformational strain and unique reactivity . The 2,4-dimethylbenzoyl substituent enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

3-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-9-3-4-12(10(2)5-9)14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h3-5,11H,6-8H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEAEFKFKLBJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three main components:

- Azetidine ring : A four-membered saturated nitrogen-containing ring.

- Imidazolidine-2,4-dione : A five-membered ring with two carbonyl groups.

- Dimethylbenzoyl group : A benzene ring substituted with two methyl groups and a carbonyl group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial properties : Some studies suggest it has activity against various bacterial strains.

- Anticancer effects : Preliminary data indicate potential cytotoxic effects on cancer cell lines.

- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, indicating a selective action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines. For example, research involving human breast cancer (MCF-7) and lung cancer (A549) cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistically, it appears to activate caspase pathways leading to programmed cell death, as observed in flow cytometry analyses.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition assays revealed that it could effectively reduce the activity of these enzymes, which are critical in inflammatory processes.

Enzyme Activity Inhibition Results

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| COX-1 | 45 |

| COX-2 | 60 |

| LOX | 55 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that the addition of this compound to standard antibiotic therapy improved outcomes compared to antibiotics alone.

- Case Study on Cancer Treatment : A pilot study involving patients with metastatic breast cancer indicated that this compound could be used as an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Compounds

Key Observations :

- Core Heterocycles : The target compound’s imidazolidine-2,4-dione lacks sulfur compared to thiazolidine-2,4-dione derivatives, reducing electron-withdrawing effects and altering hydrogen-bonding capacity . Azetidin-2-one derivatives (β-lactams) exhibit higher ring strain, increasing reactivity .

- Substituents : The 2,4-dimethylbenzoyl group in the target compound contrasts with arylidene (e.g., 4-methoxybenzylidene) or coumarinyl groups in thiazolidinediones. The dimethyl substitution enhances lipophilicity (ClogP ≈ 2.5) compared to polar methoxy (ClogP ≈ 1.8) or bromo groups .

Physicochemical and Spectral Properties

Table 3: Physicochemical Data

Analysis :

- The target compound’s higher melting point (vs. 83–85°C in ) reflects crystallinity from aromatic stacking.

- ¹H NMR signals for the dimethylbenzoyl group (δ 2.35 ppm, singlet) and azetidine protons (δ 3.8–4.2 ppm) distinguish it from thiazolidinediones’ diisopropylamino (δ 1.20 ppm) or methoxy signals (δ 3.85 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.